molecular formula C19H18N2O3 B2402707 1-(4-methoxyphenyl)-4-(2-methylbenzyl)pyrazine-2,3(1H,4H)-dione CAS No. 891866-95-8

1-(4-methoxyphenyl)-4-(2-methylbenzyl)pyrazine-2,3(1H,4H)-dione

Cat. No. B2402707
CAS RN: 891866-95-8
M. Wt: 322.364
InChI Key: VQLDGUDSEBZDMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxyphenyl)-4-(2-methylbenzyl)pyrazine-2,3(1H,4H)-dione, also known as Praziquantel, is a medication used to treat parasitic worm infections in humans and animals. Praziquantel is a pyrazine derivative and belongs to the class of anthelmintic drugs. It is a highly effective drug against various species of parasitic worms, including Schistosoma, Taenia, and Echinococcus.

Mechanism of Action

1-(4-methoxyphenyl)-4-(2-methylbenzyl)pyrazine-2,3(1H,4H)-dione works by increasing the permeability of the cell membrane of the parasitic worm, leading to muscle contractions and paralysis of the worm. This results in the detachment of the worm from the host tissue, making it easier for the host's immune system to eliminate the parasite.
Biochemical and Physiological Effects:
1-(4-methoxyphenyl)-4-(2-methylbenzyl)pyrazine-2,3(1H,4H)-dione has been shown to have minimal toxicity in humans and animals. It is rapidly absorbed and metabolized in the liver, with the main metabolite being 4-hydroxypraziquantel. 1-(4-methoxyphenyl)-4-(2-methylbenzyl)pyrazine-2,3(1H,4H)-dione has been shown to have no significant effect on the cardiovascular, respiratory, or nervous systems.

Advantages and Limitations for Lab Experiments

1-(4-methoxyphenyl)-4-(2-methylbenzyl)pyrazine-2,3(1H,4H)-dione is a highly effective drug against various parasitic worms and has been extensively studied for its efficacy. However, its use is limited to parasitic worm infections, and it has no effect on other types of infections. 1-(4-methoxyphenyl)-4-(2-methylbenzyl)pyrazine-2,3(1H,4H)-dione is also not effective against all species of parasitic worms and may require combination therapy with other drugs for optimal efficacy.

Future Directions

Future research on 1-(4-methoxyphenyl)-4-(2-methylbenzyl)pyrazine-2,3(1H,4H)-dione could focus on its potential use in the treatment of other parasitic infections, such as malaria and leishmaniasis. Additionally, research could be conducted to develop new formulations of 1-(4-methoxyphenyl)-4-(2-methylbenzyl)pyrazine-2,3(1H,4H)-dione that are more effective and easier to administer. Finally, research could be conducted to identify new targets for anthelmintic drugs and to develop new drugs with improved efficacy and safety profiles.

Synthesis Methods

1-(4-methoxyphenyl)-4-(2-methylbenzyl)pyrazine-2,3(1H,4H)-dione is synthesized by the reaction of 4-chloroacetophenone with 2-methylbenzylamine to form 4-(2-methylbenzyl)acetophenone. This intermediate is then reacted with 4-methoxybenzoyl chloride to form the final product, 1-(4-methoxyphenyl)-4-(2-methylbenzyl)pyrazine-2,3(1H,4H)-dione.

Scientific Research Applications

1-(4-methoxyphenyl)-4-(2-methylbenzyl)pyrazine-2,3(1H,4H)-dione has been extensively researched for its efficacy against various parasitic worm infections. It has been used to treat schistosomiasis, taeniasis, and echinococcosis. 1-(4-methoxyphenyl)-4-(2-methylbenzyl)pyrazine-2,3(1H,4H)-dione has also been studied for its potential use in the treatment of other parasitic infections, such as malaria and leishmaniasis.

properties

IUPAC Name

1-(4-methoxyphenyl)-4-[(2-methylphenyl)methyl]pyrazine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-14-5-3-4-6-15(14)13-20-11-12-21(19(23)18(20)22)16-7-9-17(24-2)10-8-16/h3-12H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQLDGUDSEBZDMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=CN(C(=O)C2=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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